



# (R)-Funapide: A Technical Review for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(R)-Funapide, also known as (R)-TV-45070, is the R-enantiomer of Funapide, a potent voltage-gated sodium channel (VGSC) inhibitor. Funapide, the racemic mixture, was developed for a variety of chronic pain conditions, including osteoarthritis, neuropathic pain, and postherpetic neuralgia, due to its inhibitory action on Nav1.7 and Nav1.8 channels.[1][2] Despite reaching Phase II clinical trials, the development of Funapide was discontinued in 2022.[1][3] This technical guide provides a comprehensive review of the available literature on Funapide, with a specific focus on the (R)-enantiomer where information is available, to serve as a resource for pain research professionals. It is important to note that while (R)-Funapide is consistently referred to as the less active enantiomer, specific quantitative data for this isomer is scarce in publicly available literature.[4]

#### **Mechanism of Action**

Funapide is a state-dependent blocker of voltage-gated sodium channels, with notable activity against Nav1.7 and Nav1.8, which are key mediators in pain signaling pathways.[3][5] The SCN9A gene encodes the Nav1.7 sodium channel, which is crucial for the transmission of pain signals in the peripheral nervous system.[6] Gain-of-function mutations in this gene can lead to inherited pain disorders like erythromelalgia, highlighting the therapeutic potential of Nav1.7 inhibitors.[6] By blocking these channels, Funapide reduces the excitability of nociceptive neurons, thereby dampening the propagation of pain signals.



# **Signaling Pathway**

The following diagram illustrates the role of Nav1.7 in nociceptive signaling and the inhibitory action of Funapide.





Click to download full resolution via product page

Caption: Role of Nav1.7 in pain signaling and its inhibition by Funapide.



### **Quantitative Data**

Specific quantitative data for **(R)-Funapide** is not readily available in the published literature. The available data pertains to the racemic mixture, Funapide (TV-45070/XEN402).

| Compound               | Target | Assay                 | IC50 (nM) | Reference |
|------------------------|--------|-----------------------|-----------|-----------|
| Funapide<br>(racemate) | Nav1.2 | Electrophysiolog<br>y | 601       | [7]       |
| Funapide<br>(racemate) | Nav1.5 | Electrophysiolog<br>y | 84        | [7][8]    |
| Funapide<br>(racemate) | Nav1.6 | Electrophysiolog<br>y | 173       | [7]       |
| Funapide<br>(racemate) | Nav1.7 | Electrophysiolog<br>y | 54        | [7][8]    |

## **Experimental Protocols**

Detailed experimental protocols for studies involving Funapide are not fully described in the available literature. However, key clinical trials provide some insight into the methodologies used.

### **Clinical Trial in Postherpetic Neuralgia (NCT02365636)**

This Phase II, randomized, double-blind, placebo-controlled, crossover study evaluated the efficacy and safety of topically applied Funapide (TV-45070) ointment in patients with postherpetic neuralgia.[9][10]

- Objective: To assess the analgesic effect of TV-45070 compared to placebo.
- Methodology:
  - Participants: Patients with a diagnosis of postherpetic neuralgia.
  - Intervention: Topical application of TV-45070 ointment (4% and 8% w/w) or placebo.



- Primary Endpoint: Change from baseline in the weekly average of daily pain scores,
  measured using a Numeric Rating Scale (NRS).[9]
- Outcome: The trial did not meet its primary endpoint; however, a greater proportion of patients treated with TV-45070 experienced a ≥50% reduction in pain scores compared to placebo (26.8% vs. 10.7%).[9]

The following workflow diagram outlines the general process of this clinical trial.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Funapide Flexion Therapeutics AdisInsight [adisinsight.springer.com]
- 2. Nav1.7 Drugs, Indications, Patents Synapse [synapse.patsnap.com]
- 3. Funapide Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain [elifesciences.org]
- 6. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NaV1.7: the possibility of ideal analgesics PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Safety and Efficacy of a Topical Sodium Channel Inhibitor (TV-45070) in Patients With Postherpetic Neuralgia (PHN): A Randomized, Controlled, Proof-of-Concept, Crossover Study, With a Subgroup Analysis of the Nav1.7 R1150W Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [(R)-Funapide: A Technical Review for Pain Research].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8175959#r-funapide-literature-review-for-pain-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com